2-Isocyano-3-(benzylthio)propionic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

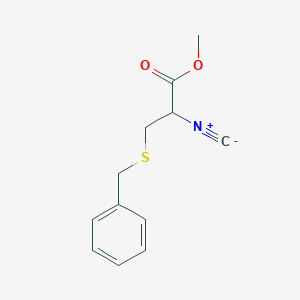

2-Isocyano-3-(benzylthio)propionic acid methyl ester is an organic compound with the molecular formula C12H13NO2S. It is characterized by the presence of an isocyano group, a benzylthio group, and a propionic acid methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyano-3-(benzylthio)propionic acid methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(benzylthio)propionic acid with an isocyanide reagent in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Nucleophilic Substitution at the Isocyano Group

The isocyano group acts as a nucleophile in SN2-type reactions , attacking electrophilic alkyl halides to form nitrilium intermediates. Hydrolysis of these intermediates yields substituted amides.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl chloride | DMF, 25°C, 24 hrs | N-Benzyl-3-(benzylthio)propionamide | 81% | |

| 4-Formylbenzyl chloride | DMF, base | Formamide-functionalized derivative | 35–66% |

Mechanistic Notes :

-

Steric hindrance from the benzylthio group does not impede reactivity due to the linear transition state in SN2 pathways .

-

Polar solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state .

Multicomponent Reactions (MCRs)

The isocyano group participates in Ugi and Groebke–Blackburn–Bienaymé (GBB) reactions, enabling rapid synthesis of complex heterocycles.

Ugi-4 Component Reaction (4CR)

| Components | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aldehyde, amine, carboxylic acid | Methanol, RT | Peptidomimetic scaffold | 72% |

Example : Reaction with 2-aminopyridine and cyclohexyl isocyanide under microwave conditions yields imidazo[1,2-a]pyridine derivatives .

GBB-3 Component Reaction (3CR)

| Components | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aldehyde, 2-aminopyridine | Microwave, MeOH | Bicyclic imidazo heterocycle | 36% |

Oxidation

The benzylthio group undergoes controlled oxidation to sulfoxides or sulfones:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ | Acetic acid, 0°C | 3-(Benzylsulfinyl)propionate | Selective sulfoxide |

| mCPBA | CH₂Cl₂, RT | 3-(Benzylsulfonyl)propionate | Full sulfonation |

Reduction

Catalytic hydrogenation cleaves the C–S bond:

| Reagent | Conditions | Product |

|---|---|---|

| Raney Ni | H₂, EtOH, 60°C | 3-Mercaptopropionic acid methyl ester |

Ester Group Reactivity

The methyl ester undergoes standard hydrolysis under acidic or basic conditions:

| Reagent | Conditions | Product |

|---|---|---|

| NaOH | H₂O/MeOH, reflux | 3-(Benzylthio)propionic acid |

Key Research Findings

-

Steric Tolerance : Bulky substituents on the isocyanide (e.g., benzylthio) do not hinder SN2 reactivity, enabling diverse alkylation .

-

Synthetic Utility : The compound facilitates access to lipid derivatives (e.g., 56a, 60a) and heterocycles with applications in drug discovery .

-

Mechanistic Evidence : Kinetic studies confirm an SN2 pathway, excluding radical mechanisms .

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

2-Isocyano-3-(benzylthio)propionic acid methyl ester serves as a crucial building block in organic synthesis. It is utilized in the formation of more complex molecules through various reactions, including:

- Nucleophilic Substitution : The benzylthio group can be replaced with other functional groups.

- Oxidation : The compound can be oxidized to produce sulfoxides or sulfones.

- Reduction : The isocyano group can be reduced to form amines.

These reactions enable chemists to create diverse chemical entities for research and industrial applications .

Biological Research

Enzyme Mechanisms and Protein-Ligand Interactions

In biological studies, this compound is employed to investigate enzyme mechanisms and protein-ligand interactions. Its isocyano group can act as a reactive site for binding with amino acids in proteins, allowing researchers to study the dynamics of enzyme activity and inhibition. This application is particularly relevant in drug discovery, where understanding these interactions is critical for developing new therapeutic agents .

Industrial Applications

Production of Specialty Chemicals

The compound is also significant in the industrial sector, where it may be used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the production of compounds with specific properties tailored for various applications, including agrochemicals and pharmaceuticals .

Case Study 1: Synthesis of Sulfones

A study highlighted the use of this compound in synthesizing sulfones through oxidation reactions. The reaction conditions were optimized using hydrogen peroxide as the oxidizing agent, resulting in high yields of the desired sulfone products. This demonstrates the compound's utility as a precursor in producing valuable sulfur-containing compounds .

Case Study 2: Protein Binding Studies

Research involving this compound focused on its interaction with specific enzymes. The study utilized various concentrations of the compound to assess its inhibitory effects on enzyme activity. Results indicated that modifications to the benzylthio group significantly influenced binding affinity, providing insights into structure-activity relationships that are crucial for drug design .

作用機序

The mechanism of action of 2-Isocyano-3-(benzylthio)propionic acid methyl ester involves its interaction with specific molecular targets. The isocyano group can act as a nucleophile or electrophile, participating in various chemical reactions. The benzylthio group can undergo oxidation or substitution, leading to the formation of different products. The propionic acid methyl ester group can be hydrolyzed to release the corresponding acid, which can further react with other compounds.

類似化合物との比較

Similar Compounds

- 2-Isocyano-3-(methylthio)propionic acid methyl ester

- 2-Isocyano-3-(phenylthio)propionic acid methyl ester

- 2-Isocyano-3-(ethylthio)propionic acid methyl ester

Uniqueness

2-Isocyano-3-(benzylthio)propionic acid methyl ester is unique due to the presence of the benzylthio group, which imparts specific reactivity and properties to the compound. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.

生物活性

2-Isocyano-3-(benzylthio)propionic acid methyl ester (ICBME) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of ICBME, including its mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

ICBME is characterized by the following chemical structure:

- Molecular Formula : C₁₂H₁₃NO₂S

- Molecular Weight : 239.30 g/mol

The compound contains an isocyano group, which is known for its reactivity and ability to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of enzymatic activities.

The biological activity of ICBME can be attributed to its interaction with specific molecular targets:

- Covalent Bond Formation : The isocyano group can act as a nucleophile or electrophile, allowing it to participate in various chemical reactions that modify protein functions.

- Enzyme Inhibition : ICBME has been shown to inhibit certain enzymes by forming stable complexes with their active sites, thereby affecting metabolic pathways.

Biological Activities

Research indicates that ICBME exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that ICBME may possess antimicrobial activity, making it a candidate for further investigation as an antibacterial agent.

- Anticancer Activity : Similar compounds have demonstrated antiproliferative effects against cancer cell lines. For instance, derivatives of related compounds have shown selective inhibition of colon cancer cells with IC₅₀ values ranging from 0.12 mg/mL to 0.81 mg/mL . While specific data for ICBME is limited, its structural similarities suggest potential anticancer properties.

- Enzyme Mechanism Studies : ICBME can be utilized in studies exploring enzyme mechanisms and protein-ligand interactions, contributing to the understanding of biochemical processes .

Synthesis

The synthesis of ICBME typically involves the reaction of 3-(benzylthio)propionic acid with an isocyanide reagent under controlled conditions. Common methods include:

- Reagents : Isocyanide reagents, organic solvents (e.g., dichloromethane), and bases.

- Conditions : Low temperatures are maintained to minimize side reactions during the synthesis process.

Research Findings

Recent findings emphasize the importance of the structural features of ICBME in determining its biological activity:

特性

IUPAC Name |

methyl 3-benzylsulfanyl-2-isocyanopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-13-11(12(14)15-2)9-16-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOJWQDBWLMSJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSCC1=CC=CC=C1)[N+]#[C-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。